2-Bromo-5-chloro-N,N-dimethylbenzamide

Catalog No.
S8230947
CAS No.
M.F
C9H9BrClNO
M. Wt
262.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloro-N,N-dimethylbenzamide

Product Name

2-Bromo-5-chloro-N,N-dimethylbenzamide

IUPAC Name

2-bromo-5-chloro-N,N-dimethylbenzamide

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

InChI

InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

OSLSDPUPJZAPJR-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)Br

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)Br

2-Bromo-5-chloro-N,N-dimethylbenzamide is an organic compound belonging to the class of benzamides, characterized by the presence of both bromine and chlorine substituents on the aromatic ring. Its molecular formula is C10H10BrClNC_{10}H_{10}BrClN, and it features a dimethylamine group attached to the carbonyl carbon of the amide functional group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.

, primarily involving substitution and reduction processes:

  • Substitution Reactions: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alcohols under suitable conditions. Common reagents for these reactions include sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
  • Reduction Reactions: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Bromo-5-chloro-N,N-dimethylbenzamide exhibits significant biological activity, particularly as an inhibitor of heat shock protein 90 (HSP90). This inhibition leads to destabilization of client proteins, resulting in apoptosis in cancer cells. Furthermore, interaction studies suggest that this compound may disrupt protein folding processes, indicating its potential use in cancer therapeutics and other metabolic pathways.

The synthesis of 2-Bromo-5-chloro-N,N-dimethylbenzamide typically involves several key steps:

  • Bromination and Chlorination: The initial step often includes the bromination of N,N-dimethylbenzamide followed by chlorination to achieve the desired halogen substitutions on the benzene ring.
  • N-Methylation: An alternative method involves N-methylation of 2-bromo-5-chlorobenzamide, which can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Industrial Production: In industrial settings, large-scale production may utilize continuous flow reactors for optimized reaction conditions, ensuring high yield and purity through recrystallization or chromatography techniques.

2-Bromo-5-chloro-N,N-dimethylbenzamide has several applications across various fields:

  • Pharmaceuticals: Its role as a potential anticancer agent makes it a candidate for drug development targeting specific cellular pathways.
  • Agrochemicals: The compound may serve as an intermediate in the synthesis of herbicides and insecticides due to its biological activity against pests.

Interaction studies have focused on the binding affinity of 2-Bromo-5-chloro-N,N-dimethylbenzamide with different biological targets. Notably, its interactions with heat shock proteins suggest a mechanism that could be exploited for therapeutic purposes in oncology. These studies indicate that the compound may modulate enzyme activities and receptor signaling pathways, enhancing its potential as a drug candidate.

Several compounds share structural similarities with 2-Bromo-5-chloro-N,N-dimethylbenzamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-chloro-N,N-dimethylbenzamideAmino group at position twoActs as an important intermediate in insecticide synthesis
4-Bromo-5-chloro-N,N-dimethylbenzamideBromine at position fourDifferent substitution pattern affecting reactivity
2-Bromo-3-chloro-N-methoxy-N,N-dimethylbenzamideMethoxy group additionAlters solubility and biological activity
5-Bromo-2-chloro-N,N-dimethylbenzamideBromine at position fiveVariations in halogen positioning influence properties

The uniqueness of 2-Bromo-5-chloro-N,N-dimethylbenzamide lies in its specific halogen substitutions and the presence of the dimethylamine group, which contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

260.95560 g/mol

Monoisotopic Mass

260.95560 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types